molecular formula C7H4Br2F3N B1409264 3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine CAS No. 1227587-21-4

3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine

Cat. No. B1409264
CAS RN: 1227587-21-4
M. Wt: 318.92 g/mol
InChI Key: CVLKUWKPEFMYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N. It has a molecular weight of 240.02 . It is stored in an inert atmosphere, under -20C, and is in liquid form .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, is a topic of active research. These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and is stored under -20C in an inert atmosphere .

Scientific Research Applications

Spectroscopic and Density Functional Theory Studies

3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine is closely related to compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which has been studied for its spectroscopic properties. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies were applied for characterization, and Density Functional Theory (DFT) methods were used for understanding its geometric structure and vibrational frequencies. This compound also showed potential in non-linear optical (NLO) properties and interaction with DNA, along with antimicrobial activities (Vural & Kara, 2017).

Chemical Transformations and Functionalizations

Chemical transformations of similar trifluoromethyl pyridines have been explored. For instance, various halogenated (trifluoromethyl)pyridines, including bromo variants, have been converted into carboxylic acids through regioexhaustive functionalization. These compounds have been selectively deprotonated and carboxylated, showing the versatility of these molecules in chemical synthesis (Cottet et al., 2004).

Synthesis and Application in Natural Alkaloid Derivatives

Compounds like 3-bromo-2-(bromomethyl)-4-chloropyrrolo[2,3-b]pyridine have been used in the total synthesis of natural alkaloids such as variolin B. These involve complex chemical reactions like palladium-mediated functionalization, demonstrating the utility of bromo-trifluoromethyl pyridines in the synthesis of bioactive compounds (Baeza et al., 2010).

Applications in Novel Pyridine-Based Derivatives

Further research into pyridine derivatives, including bromo-trifluoromethyl variants, has led to the development of novel compounds with potential biological activities. For instance, novel pyridine derivatives synthesized via Suzuki cross-coupling reaction exhibited significant biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trifluoromethylpyridines, including 3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

3-bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLKUWKPEFMYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CBr)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221858
Record name 3-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227587-21-4
Record name 3-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227587-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine
Reactant of Route 3
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-bromomethyl-2-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.